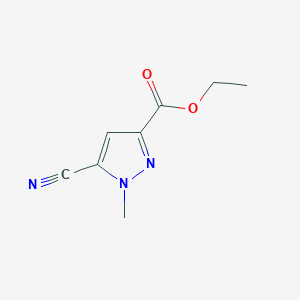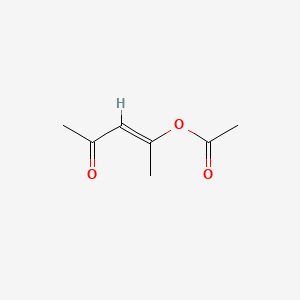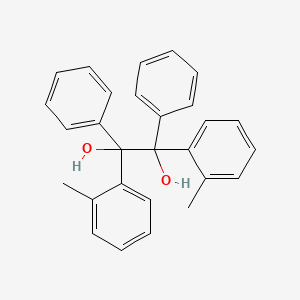
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is an organic compound with the molecular formula C28H26O2 It is characterized by the presence of two phenyl groups and two o-tolyl groups attached to an ethane backbone, with two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with o-tolualdehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate diol, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Benzophenone derivatives
Reduction Products: Hydrocarbons
Substitution Products: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and o-tolyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenylethane-1,2-diol
- 1,2-Diphenyl-1,2-di(p-tolyl)ethane-1,2-diol
- 1,2-Diphenyl-1,2-di(m-tolyl)ethane-1,2-diol
Uniqueness
1,2-Diphenyl-1,2-di(o-tolyl)ethane-1,2-diol is unique due to the presence of o-tolyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
20002-32-8 |
|---|---|
Molekularformel |
C28H26O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1,2-bis(2-methylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)27(29,23-15-5-3-6-16-23)28(30,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,29-30H,1-2H3 |
InChI-Schlüssel |
KAURRWFQPSCBHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


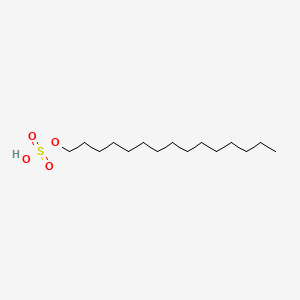
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
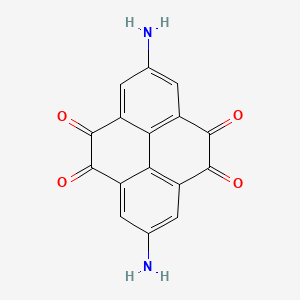
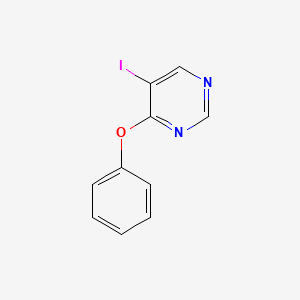
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
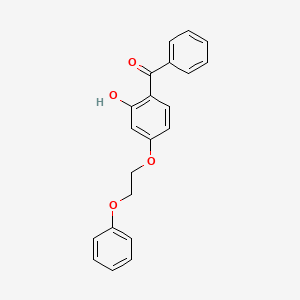


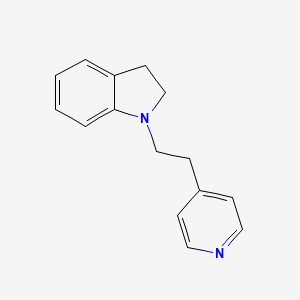
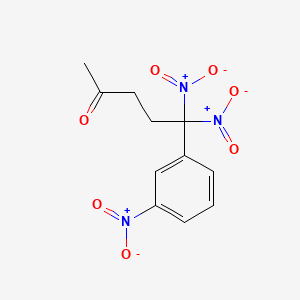
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
